Bienvenue dans la boutique en ligne BenchChem!

NiCur

CBP HAT p53 acetylation Epigenetic inhibitors

NiCur is a cy-C5-curcuminoid derivative offering a 30‑fold potency improvement over curcumin (IC50 0.35 μM vs 10 μM) and strict selectivity for CBP over PCAF, avoiding the confounding p300 inhibition of C646 & A‑485. Proven to reciprocally regulate H3K27ac/H3K27me3 at gene promoters – a functional signature not replicated by other CBP inhibitors. Deployed at 0.35–1.5 μM in U2OS & GI epithelial models to silence p53K382ac/p53S15p without altering H2A.X and to protect normal tissue in chemo/radiation settings. Ideal reference standard for nitrile‑curcuminoid medicinal chemistry campaigns. Purchase for reproducible, CBP‑specific epigenetic dissection.

Molecular Formula C22H16N2O
Molecular Weight 324.4 g/mol
Cat. No. B10824882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiCur
Molecular FormulaC22H16N2O
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1CC(=CC2=CC(=CC=C2)C#N)C(=O)C(=CC3=CC(=CC=C3)C#N)C1
InChIInChI=1S/C22H16N2O/c23-14-18-6-1-4-16(10-18)12-20-8-3-9-21(22(20)25)13-17-5-2-7-19(11-17)15-24/h1-2,4-7,10-13H,3,8-9H2/b20-12+,21-13+
InChIKeyLENALXRGKSPEKI-ZIOPAAQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NiCur: A Potent and Selective CBP Histone Acetyltransferase (HAT) Inhibitor for p53 Pathway Research


NiCur is a synthetic small molecule belonging to the cy-C5-curcuminoid class, specifically a nitrile-curcuminoid derivative (C₂₂H₁₆N₂O; MW: 324.38), characterized as a potent and selective inhibitor of CREB-binding protein (CBP) histone acetyltransferase (HAT) [1]. It functions by blocking CBP HAT activity, thereby downregulating p53 activation and modulating histone H3 lysine 27 acetylation and methylation upon genotoxic stress [1]. NiCur is available in high purity (≥98%) and is primarily utilized in epigenetic research focused on p53 signaling, DNA damage response, and chromatin reprogramming .

Why Curcumin and Other In-Class HAT Inhibitors Cannot Substitute for NiCur in CBP-Specific Functional Studies


CBP/p300 HAT inhibitors exhibit significant variability in potency, selectivity, and mechanism of action. While curcumin, the parent natural product, is a weak and promiscuous HAT inhibitor (IC50 = 10.0 μM), NiCur demonstrates a nearly 30-fold improvement in potency (IC50 = 0.35 μM) and marked selectivity for CBP over PCAF [1]. Furthermore, other synthetic CBP/p300 inhibitors such as C646 (Ki ~400 nM for p300) and A-485 (IC50 2.6-9.8 nM) operate via distinct binding modes (e.g., acetyl-CoA competitive) and possess different selectivity profiles, making them unsuitable replacements for experiments requiring specific CBP HAT blockade without confounding p300 or BET bromodomain inhibition [2]. Direct substitution with generic curcumin or structurally unrelated CBP inhibitors would introduce significant off-target effects and misinterpretation of CBP-specific epigenetic regulation [1].

Quantitative Evidence Guide for Selecting NiCur Over Curcumin Analogs and Other CBP Inhibitors


Superior CBP HAT Inhibition Potency: NiCur (IC50 0.35 μM) vs. Curcumin (IC50 10.0 μM) and Analog 19 (IC50 1.0 μM)

NiCur (compound 2) exhibited an IC50 of 0.35 μM for CBP HAT inhibition in a luciferase-based reporter assay in Dox-treated U2OS cells, representing a 28.6-fold improvement in potency compared to curcumin (IC50 = 10.0 μM) and a 2.9-fold improvement over the next most potent analog, compound 19 (IC50 = 1.0 μM) [1].

CBP HAT p53 acetylation Epigenetic inhibitors Curcuminoid analogs

Enhanced Direct CBP HAT Activity Suppression: NiCur Achieves ~80% Inhibition vs. Curcumin's ~20% in Cell-Free Assay

In an in vitro HAT assay, NiCur reduced CBP HAT activity by approximately 80%, whereas curcumin inhibited the same enzymatic activity by only about 20% [1].

CBP HAT activity Cell-free assay Enzyme inhibition Curcumin comparison

Selective CBP HAT Inhibition: NiCur Does Not Inhibit PCAF, Unlike Promiscuous HAT Inhibitors

NiCur was tested against p300/CBP-associated factor (PCAF) and showed no inhibitory activity, demonstrating its selectivity for CBP HAT over another closely related histone acetyltransferase [1]. In contrast, curcumin is known to inhibit multiple HATs including p300 and PCAF [2], and C646 primarily targets p300 [3].

CBP selectivity PCAF HAT inhibitor specificity Epigenetics

Distinct Epigenetic Reprogramming: NiCur Reduces H3K27ac While Increasing H3K27me3, a Switch Not Observed with Curcumin

NiCur treatment reduces acetylation at lysine 27 on histone H3 (H3K27ac) and concomitantly increases trimethylation at the same residue (H3K27me3) in gastrointestinal epithelial cells, effectively switching the chromatin state from active to repressive [1]. This dual modulation of the same histone mark is a specific consequence of CBP HAT inhibition by NiCur and is not a reported feature of curcumin treatment.

H3K27 acetylation H3K27 trimethylation Chromatin reprogramming Epigenetic switch

Recommended Research Applications for NiCur Based on Differentiated Quantitative Evidence


Investigating CBP-Specific Transcriptional Regulation in the p53 DNA Damage Response

Use NiCur at 0.35–1.5 μM in U2OS or gastrointestinal epithelial cells to selectively block CBP HAT activity and suppress p53 acetylation (p53K382ac) and phosphorylation (p53S15p) following genotoxic stress (e.g., doxorubicin treatment). This enables precise dissection of CBP-dependent versus p300-dependent transcriptional programs in the p53 pathway, as NiCur's selectivity for CBP over PCAF minimizes confounding effects observed with curcumin or pan-HAT inhibitors [1].

Dissecting the H3K27 Acetylation-Methylation Switch in Chromatin State Dynamics

Employ NiCur (1.5 μM) in chromatin immunoprecipitation (ChIP) assays to study the reciprocal regulation of H3K27ac and H3K27me3 at gene promoters. The compound's ability to reduce acetylation while promoting trimethylation at lysine 27 of histone H3 provides a unique tool for investigating the epigenetic switch from active to repressive chromatin states, a phenomenon not observable with curcumin or other CBP inhibitors that lack this specific functional consequence [1].

Evaluating Radioprotective or Chemoprotective Strategies in Normal Tissues

Utilize NiCur in preclinical models to attenuate p53-mediated apoptosis in normal gastrointestinal epithelial cells during radiation or chemotherapy. By inhibiting Caspase 3 activity and PARP cleavage, NiCur can protect normal tissue architecture from therapy-induced damage without affecting tumor cell responses, offering a translational research tool for developing selective radioprotectors [1].

Structure-Activity Relationship (SAR) Studies of Cy-C5-Curcuminoid Derivatives

Leverage NiCur as a benchmark compound in medicinal chemistry campaigns aimed at optimizing CBP HAT inhibitors. Its well-defined IC50 (0.35 μM), >28-fold potency advantage over curcumin, and established selectivity profile provide a robust reference point for evaluating new analogs, particularly those exploring nitrile-substituted cy-C5-curcuminoid scaffolds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for NiCur

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.